Beloxepin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

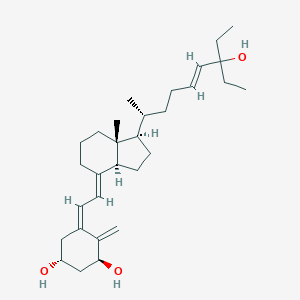

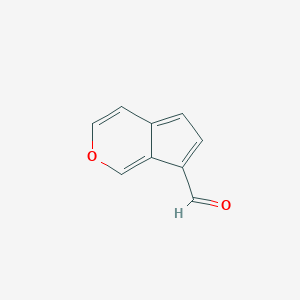

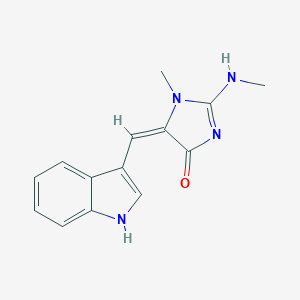

Beloxepin es un fármaco de molécula pequeña que actúa como antagonista del receptor de serotonina 2 e inhibidor de la recaptación de norepinefrina. Fue desarrollado inicialmente por Merck Sharp & Dohme Corp. para el tratamiento del trastorno depresivo mayor y el dolor . La fórmula molecular de this compound es C₁₉H₂₁NO₂, y tiene un peso molecular de 295.38 g/mol .

Métodos De Preparación

Beloxepin se puede sintetizar a través de varios métodos. Un método implica la reacción de 2-(2-clorofenil)-2-(metilamino)ciclohexanona con 2-(2-metoxifenil)acetonitrilo en presencia de una base para formar el compuesto intermedio, que luego se cicla para producir this compound . Las condiciones de reacción típicamente implican el uso de solventes como diclorometano y temperaturas que van desde 0 °C hasta 25 °C . Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero optimizadas para la fabricación a gran escala.

Análisis De Reacciones Químicas

Beloxepin experimenta diversas reacciones químicas, incluyendo:

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Beloxepin ejerce sus efectos antagonizando los receptores de serotonina 2 e inhibiendo la recaptación de norepinefrina . Este doble mecanismo de acción conduce a un aumento en los niveles de serotonina y norepinefrina en la hendidura sináptica, lo que puede ayudar a aliviar los síntomas de la depresión y el dolor . Los objetivos moleculares de this compound incluyen los receptores de serotonina 2 y los transportadores de norepinefrina .

Comparación Con Compuestos Similares

Beloxepin es similar a otros compuestos como doxepina y reboxetina, que también actúan como inhibidores de la recaptación de norepinefrina . this compound es único en su doble mecanismo de acción, dirigido tanto a los receptores de serotonina 2 como a los transportadores de norepinefrina . Esto lo hace potencialmente más efectivo en el tratamiento de afecciones que involucran ambos sistemas de neurotransmisores. Otros compuestos similares incluyen amitriptilina, clomipramina e imipramina, que son antidepresivos tricíclicos con propiedades farmacológicas similares .

Propiedades

Número CAS |

150146-06-8 |

|---|---|

Fórmula molecular |

C19H21NO2 |

Peso molecular |

295.4 g/mol |

Nombre IUPAC |

(2R,7R)-4,16-dimethyl-14-oxa-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaen-7-ol |

InChI |

InChI=1S/C19H21NO2/c1-13-6-5-7-14-16-12-20(2)11-10-19(16,21)15-8-3-4-9-17(15)22-18(13)14/h3-9,16,21H,10-12H2,1-2H3/t16-,19-/m0/s1 |

Clave InChI |

RPMDQAYGQBREBS-LPHOPBHVSA-N |

SMILES |

CC1=C2C(=CC=C1)C3CN(CCC3(C4=CC=CC=C4O2)O)C |

SMILES isomérico |

CC1=C2C(=CC=C1)[C@@H]3CN(CC[C@@]3(C4=CC=CC=C4O2)O)C |

SMILES canónico |

CC1=C2C(=CC=C1)C3CN(CCC3(C4=CC=CC=C4O2)O)C |

Pictogramas |

Irritant; Health Hazard |

Sinónimos |

1,2,3,4,4a,13b-hexahydro-2,10-dimethyldibenz(2,3:6,7)oxepino(4,5-c)pyridin-4a-ol ORG 4428 ORG4428 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,4R,5R,6S,7R,8S,11R,12R,13S,14R,15S,18R,19R,20S,21R,22S,25R,26R,27S,28R)-5,6,7,12,13,14,19,20,21,26,27,28-dodecakis(phenylmethoxy)-2,9,16,23,29,30,31,32-octaoxapentacyclo[23.3.1.14,8.111,15.118,22]dotriacontane](/img/structure/B134527.png)

![2-[[(5-METHOXY-1-NAPHTHALENYL)OXY]METHYL]OXIRANE](/img/structure/B134529.png)

![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B134557.png)